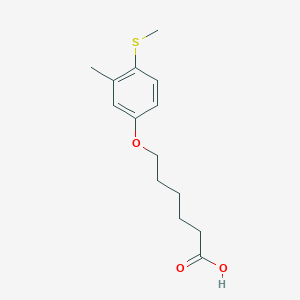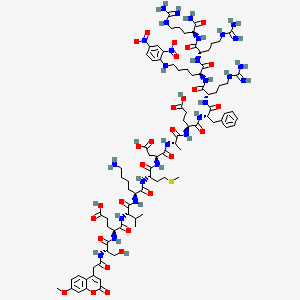
Mca-SEVKMDAEFRK(Dnp)RR-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a synthetic peptide that contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site. It is a substrate of thimet oligopeptidase (TOP) and is primarily used in Alzheimer’s disease research . The compound has a molecular weight of 2033.18 and a chemical formula of C87H129N27O28S .
Vorbereitungsmethoden
The synthesis of Mca-SEVKMDAEFRK(Dnp)RR-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Industrial production methods may involve scaling up the SPPS process and optimizing reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Mca-SEVKMDAEFRK(Dnp)RR-NH2 undergoes several types of chemical reactions, including:
Cleavage by Enzymes: The peptide is cleaved by enzymes such as beta-secretase and thimet oligopeptidase, resulting in the release of fluorescent groups.
Fluorescence Quenching: The peptide contains a highly fluorescent 7-methoxycoumarin group that is quenched by resonance energy transfer to the 2,4-dinitrophenyl group.
Common reagents and conditions used in these reactions include enzyme solutions and appropriate buffers. The major products formed from these reactions are the cleaved peptide fragments and the released fluorescent groups .
Wissenschaftliche Forschungsanwendungen
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is widely used in scientific research, particularly in the following areas:
Alzheimer’s Disease Research: The peptide is used to study the cleavage of amyloid precursor protein by beta-secretase, a key step in the formation of amyloid-beta plaques associated with Alzheimer’s disease
Enzyme Activity Assays: The peptide serves as a substrate in assays to measure the activity of enzymes such as beta-secretase and thimet oligopeptidase.
Drug Development: Researchers use the peptide to screen for potential inhibitors of beta-secretase and other enzymes involved in Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of Mca-SEVKMDAEFRK(Dnp)RR-NH2 involves its cleavage by specific enzymes. The peptide contains a beta-secretase cleavage site, and when cleaved by beta-secretase, it releases a fluorescent group. This fluorescence can be measured to quantify enzyme activity. The molecular targets of the peptide include beta-secretase and thimet oligopeptidase .
Vergleich Mit ähnlichen Verbindungen
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is unique due to its specific sequence and the presence of both a fluorescent group and a quencher group. Similar compounds include:
Mca-SEVNLDAEFRK(Dnp)RR-NH2: A fluorogenic peptide substrate used to measure the activity of beta-secretase and thimet oligopeptidase.
Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 (acetate): Another fluorogenic substrate for beta-secretase, which releases 7-methoxycoumarin-4-acetyl upon cleavage.
These similar compounds share the same general structure and function but may differ in specific amino acid sequences or modifications.
Eigenschaften
Molekularformel |
C87H129N27O28S |
|---|---|
Molekulargewicht |
2033.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H129N27O28S/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |
InChI-Schlüssel |
XUDKXGUKZYNWPG-VWXYQOISSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



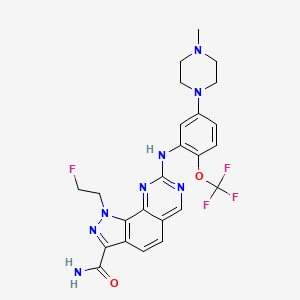

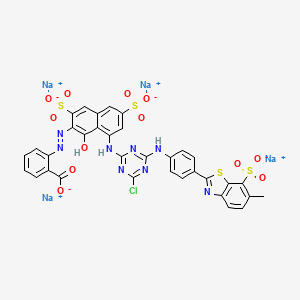
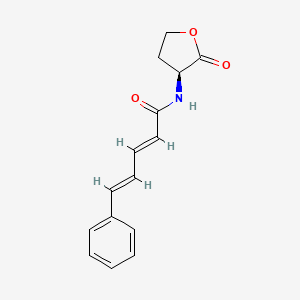
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
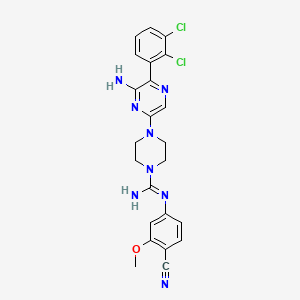
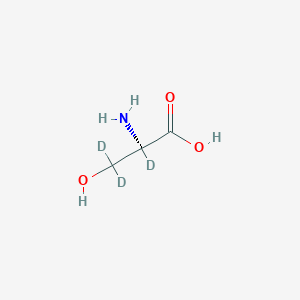
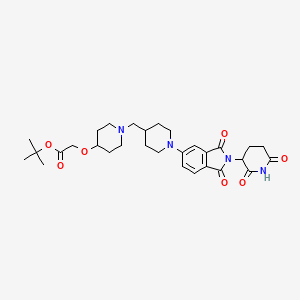
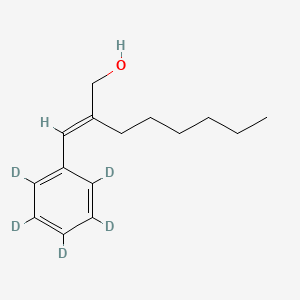
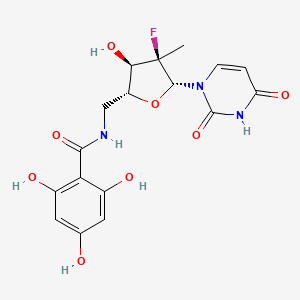
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
